3-cyclopentyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide
Overview
Description
3-cyclopentyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by a cyclopentyl group attached to a propanamide moiety, which is further connected to a thiadiazole ring substituted with a 2,2-dimethylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Substitution with 2,2-Dimethylpropyl Group: The thiadiazole ring is then alkylated with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate to introduce the 2,2-dimethylpropyl group.
Attachment of the Propanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 3-cyclopentylpropanoic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Substituted Thiadiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclopentyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound may exhibit similar activities and is studied for its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for use in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-(2,5-dimethylphenyl)propanamide: Similar in structure but with a phenyl group instead of a thiadiazole ring.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide: Similar but with an ethyl group on the thiadiazole ring.
Uniqueness
The presence of the 2,2-dimethylpropyl group on the thiadiazole ring and the cyclopentyl group on the propanamide moiety makes 3-cyclopentyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide unique. These structural features may confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-cyclopentyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-15(2,3)10-13-17-18-14(20-13)16-12(19)9-8-11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,16,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONPBNXNDWRSLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)CCC2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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